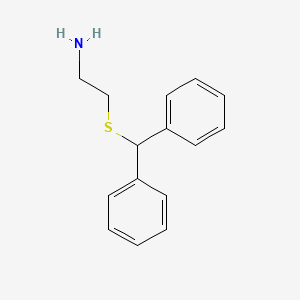

2-(Benzhydrylthio)ethanamine

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

15515-59-0 |

|---|---|

Fórmula molecular |

C15H17NS |

Peso molecular |

243.4 g/mol |

Nombre IUPAC |

2-benzhydrylsulfanylethanamine |

InChI |

InChI=1S/C15H17NS/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,16H2 |

Clave InChI |

BIPNUYXEYOEPHN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCCN |

Origen del producto |

United States |

Synthetic Methodologies for 2 Benzhydrylthio Ethanamine and Its Core Structural Analogues

Direct Synthesis Routes for 2-(Benzhydrylthio)ethanamine

The most direct methods for synthesizing this compound involve the coupling of a benzhydryl source with a cysteamine (B1669678) derivative. These routes are favored for their efficiency and are often accomplished in a single chemical step leading to the formation of the target compound, typically as a salt.

A prominent and effective method for the direct synthesis of this compound and its analogues is the Lewis acid-catalyzed condensation of a substituted methanol (B129727) with cysteamine hydrochloride. acs.org Boron trifluoride diethyl etherate (BF₃·OEt₂) serves as a potent catalyst for this transformation. acs.orgresearchgate.net The reaction typically involves coupling diphenylmethanol (B121723) with cysteamine hydrochloride in a suitable solvent like glacial acetic acid. acs.orgrsc.org

The process begins by dissolving diphenylmethanol in acetic acid under an inert atmosphere, such as nitrogen. rsc.org Cysteamine hydrochloride and the BF₃·OEt₂ catalyst are then added to the solution. rsc.org The mixture is heated, for instance, at 95°C for one hour, to drive the condensation. rsc.orgrsc.org This reaction directly couples the diphenylmethanol and cysteamine hydrochloride to form various thioethanamines. acs.org The use of BF₃·OEt₂ is crucial as it facilitates the reaction, which is applicable for creating a range of analogues by using appropriately substituted methanols. acs.orgresearchgate.netthermofisher.com

Table 1: Reaction Parameters for BF₃·OEt₂ Catalyzed Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Diphenylmethanol | Cysteamine hydrochloride | BF₃·OEt₂ | Acetic Acid | 95°C | 1 hour | 98% (as HCl salt) | rsc.orgrsc.org |

| Diphenylmethanol or bis(halophenyl)methanol | Cysteamine hydrochloride | BF₃·OEt₂ | Glacial Acetic Acid | Not specified | Not specified | Not specified | acs.org |

Following the acid-catalyzed condensation, the product, this compound, is typically isolated as its hydrochloride salt. rsc.orgrsc.org In the described procedure, after the reaction mixture is cooled, the addition of diethyl ether causes the hydrochloride salt to precipitate as a white solid. rsc.orgrsc.org This solid can then be collected by filtration and dried. rsc.org

To obtain the free base form of the compound, a subsequent liberation step is necessary. rsc.orgrsc.org The isolated this compound hydrochloride salt is dissolved in a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). rsc.orgrsc.org This neutralizes the hydrochloride, liberating the free amine. The free base, which is often an oil, can then be extracted from the aqueous solution using an organic solvent like chloroform (B151607). rsc.orgrsc.org After drying the organic phase over an agent such as sodium sulfate (B86663) and evaporating the solvent, this compound is obtained as a light-yellow oil in high yield. rsc.orgrsc.org

Precursor Chemistry and Synthetic Pathways to Key Intermediates

The synthesis of this compound and related compounds relies on the availability of key precursors. The preparation of benzhydrylthiol and the derivatization of cysteamine are fundamental steps that enable the construction of the final thioethanamine scaffold.

Benzhydrylthiol or its derivatives are crucial intermediates. One common synthetic route starts from benzhydrol (diphenylmethanol). epo.orgjustia.com In this process, benzhydrol is reacted with thiourea (B124793) in the presence of a strong acid like hydrobromic acid (HBr) at reflux temperatures (e.g., 90°C). epo.orgjustia.com This reaction forms a benzhydrylthiocarboxamidine salt, also known as a thiouronium salt. epo.orgjustia.com This stable intermediate can be isolated and serves as a precursor to the thiol. epo.org

Alternatively, benzhydryl halides such as bromodiphenylmethane (B105614) can be used as starting materials. Reaction of bromodiphenylmethane with thiourea leads to the formation of diphenylmethanethiol. The synthesis of thiols from alkyl halides via isothiouronium salts is a well-established method. ias.ac.in The subsequent hydrolysis of the isothiouronium salt, sometimes under basic conditions, yields the desired thiol. ias.ac.in

Cysteamine is the source of the aminoethanethiol (B8698679) backbone in the target molecule. It is typically used as its more stable hydrochloride salt in condensation reactions. acs.orgrsc.orgresearchgate.net The functional groups of cysteamine—the primary amine and the thiol—offer dual points for derivatization, allowing for the synthesis of a wide array of analogues.

While direct condensation often proceeds without prior modification of the cysteamine, its thiol group is highly nucleophilic and can readily participate in reactions like alkylation with alkyl halides to form thioethers. mdpi.com The amino group can also be modified. For instance, after the initial thioether is formed, the primary amine of the resulting this compound can undergo further reactions. These include reductive amination with aldehydes or coupling with alkyl halides to produce N-substituted derivatives. acs.org The disulfide form, cystamine, can also be used as a precursor, which is then reduced, often with dithiothreitol (B142953) (DTT), to yield the free thiol for subsequent conjugation reactions. d-nb.info

Advanced Synthetic Strategies for Related Thioethanamine Scaffolds

To expand the chemical diversity of thioethanamine-based compounds, several advanced synthetic strategies have been developed. These methods focus on introducing a variety of substituents, particularly on the terminal amine, to create novel analogues. acs.org

One key strategy is the reductive amination of the primary amine. For example, the hydrochloride salt of this compound can be reacted with an aldehyde, such as cyclopropanecarboxaldehyde, in the presence of a reducing agent like sodium cyanoborohydride to yield the corresponding N-substituted thioethanamine. acs.org

Another approach is the direct N-alkylation of the free base. This can be achieved by coupling this compound with an alkyl halide, like n-butyl bromide. The reaction can be facilitated by a base, such as cesium hydroxide (B78521) monohydrate (CsOH·H₂O), where cesium ions may act as templating catalysts. acs.org

Furthermore, N-substituted thioethanamines can be prepared via the reduction of corresponding thioacetamides . Thioacetamides, which are themselves synthesized from precursors like 2-(benzhydrylthio)acetic acid, can be reduced using powerful reducing agents. acs.org Reagents such as alane (generated from a LiAlH₄–sulfuric acid mixture) or borane (B79455) in tetrahydrofuran (B95107) (BH₃·THF) are effective for converting the amide functionality to an amine, providing another versatile route to diverse thioethanamine scaffolds. acs.org Thiol-ene photopolymerization, a reaction involving the addition of a thiol across a double bond, also represents a modern strategy for creating complex bio-based monomers and polymers from precursors like cysteamine. mdpi.com

Table 2: Synthetic Methods for N-Substituted Thioethanamine Analogues

| Synthetic Strategy | Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Reductive Amination | This compound HCl | Cyclopropanecarboxaldehyde, Sodium Cyanoborohydride | N-Cyclopropylmethyl Thioethanamine | acs.org |

| N-Alkylation | This compound (free base) | n-Butyl Bromide, CsOH·H₂O | N-Butyl Thioethanamine | acs.org |

| Thioacetamide (B46855) Reduction | N-Substituted Thioacetamides | Alane (LiAlH₄–H₂SO₄) | N-Substituted Thioethanamines | acs.org |

| Thioacetamide Reduction | N-Substituted Thioacetamide | Borane in THF (BH₃·THF) | N-Substituted Thioethanamine | acs.org |

Derivative Chemistry and Analogues of 2 Benzhydrylthio Ethanamine

Schiff Base Ligand Derivatization

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized and form stable complexes with a variety of metal ions. The primary amine of 2-(benzhydrylthio)ethanamine is a key functional group for creating such ligands.

The synthesis of Schiff base ligands from this compound follows a classical condensation reaction. The primary amine group (-NH₂) reacts with a carbonyl compound, typically an aldehyde or a ketone, to form an imine or Schiff base. clarku.edu To create tridentate ligands with specific donor atom sets like NNS or NNN, the chosen carbonyl compound must contain additional heteroatoms positioned for chelation.

NNS Ligands: For an NNS tridentate ligand, this compound would be reacted with a carbonyl compound containing both a nitrogen and a sulfur atom. For example, a reaction with a thiophene-carboxaldehyde derivative that also bears a pyridine (B92270) ring could yield a ligand with an NNS donor set. The resulting ligand would have the benzhydrylthio moiety's sulfur, the newly formed imine nitrogen, and a nitrogen atom from the aldehyde component available for coordination.

NNN Ligands: To synthesize an NNN tridentate ligand, the primary amine of this compound can be condensed with an aldehyde or ketone that possesses two additional nitrogen atoms. rsc.orgmdpi.commdpi.comrsc.org For instance, reacting it with 2-pyridinecarboxaldehyde (B72084) would result in a bidentate NN ligand. To achieve a tridentate NNN structure, a more complex aldehyde, such as one derived from a dipyridyl ketone or a pyrazole (B372694) framework, would be necessary. mdpi.com These ligands are easily prepared, often using commercially available reagents. rsc.org

The general synthetic strategy involves mixing the amine and the carbonyl compound in a suitable solvent, often with heating, to drive the condensation reaction forward.

Schiff base ligands derived from this compound are well-suited for constructing coordination polymers. clarku.edu These are extended structures formed by the self-assembly of metal ions and multitopic organic ligands. clarku.edumdpi.com The polydentate nature of tridentate ligands allows them to bridge multiple metal centers, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. clarku.edunih.gov

Copper(II) is a particularly common metal ion used in this context. mdpi.comnih.govfrontiersin.org When a tridentate Schiff base ligand derived from this compound coordinates to a Cu(II) center, it typically occupies three of the metal's coordination sites. The remaining sites can be filled by solvent molecules or counter-ions, which can then bridge to adjacent metal-ligand units. For example, a bridging carboxylate or nitrate (B79036) group can link neighboring Cu(II) ions, forming a 1D chain. clarku.eduresearchgate.net

In such coordination polymers, the Cu(II) ions often adopt a distorted square planar or square pyramidal geometry. clarku.eduresearchgate.net The resulting materials can exhibit interesting properties, including catalysis and magnetism. clarku.edufrontiersin.org For instance, the distance and orientation between the copper centers, dictated by the bridging ligands, can lead to ferromagnetic or antiferromagnetic interactions. clarku.edufrontiersin.org

Modifications for Pharmacological Research (Excluding Clinical Studies)

The structure of this compound is closely related to that of modafinil (B37608), a wakefulness-promoting agent. acs.org Consequently, its derivatives are of significant interest in medicinal chemistry for exploring structure-activity relationships (SAR) for agents targeting monoamine transporters like the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). acs.orgresearchgate.net

Modifications at the terminal nitrogen of the ethanamine moiety have been explored to understand their impact on biological activity. Several synthetic strategies are employed to create these N-substituted analogues. acs.org

Reductive Amination: The primary amine can be reacted with an aldehyde or ketone (e.g., cyclopropanecarboxaldehyde) in the presence of a reducing agent like sodium cyanoborohydride to yield a secondary amine. acs.org

Direct Alkylation: The amine can be coupled with alkyl halides (e.g., n-butyl bromide) to introduce alkyl substituents. acs.org

Reduction of Amides: N-substituted thioacetamides can be reduced to their corresponding thioethanamines using reducing agents such as alane (LiAlH₄–H₂SO₄) or borane (B79455) in THF (BH₃·THF). acs.org

These modifications allow for the introduction of a wide variety of groups at the nitrogen atom to probe for optimal interactions with biological targets.

| Compound | Substituent on Nitrogen | Synthetic Method | Reference |

|---|---|---|---|

| N-Cyclopropylmethyl-2-(benzhydrylthio)ethanamine (6d) | Cyclopropylmethyl | Reductive amination | acs.org |

| N-Butyl-2-(benzhydrylthio)ethanamine (6e) | n-Butyl | Alkylation with n-butyl bromide | acs.org |

| N-(3-Phenylpropyl)-2-(benzhydrylthio)ethanamine (6f) | 3-Phenylpropyl | Reduction of corresponding thioacetamide (B46855) | acs.org |

A critical modification in the development of modafinil-related structures is the oxidation of the thioether to a sulfoxide (B87167). acs.orgnih.gov This creates a stereogenic center at the sulfur atom. google.com

Sulfinylethanamine Analogues: The thioether group in this compound and its N-substituted derivatives can be oxidized to the corresponding sulfoxide (sulfinyl) group. This is typically achieved using an oxidizing agent like hydrogen peroxide in a mixture of acetic acid and methanol (B129727). acs.orgnih.gov

Sulfinylacetamide Analogues (Modafinil Analogues): The synthesis of modafinil and its analogues generally starts with 2-(benzhydrylthio)acetic acid. acs.orgnih.gov This acid is first coupled with an appropriate amine (e.g., ammonia (B1221849) for modafinil itself, or a primary amine for N-substituted analogues) to form a 2-(benzhydrylthio)acetamide derivative. acs.orgnih.gov This reaction can be facilitated by coupling agents like N,N'-carbonyldiimidazole (CDI). acs.orgnih.gov The final step is the oxidation of the thioacetamide to the target sulfinylacetamide using agents such as hydrogen peroxide. acs.orgnih.govgoogle.com

To finely tune the pharmacological profile, structural modifications are made to both the diphenyl (benzhydryl) portion of the molecule and the terminal amine/amide group. acs.orgnih.gov

Diphenyl Moiety Modifications: Substituents have been introduced onto the phenyl rings to investigate their effect on binding affinity and selectivity for monoamine transporters. acs.org This is accomplished by starting the synthesis with the appropriately substituted diphenylmethanol (B121723). Common substitutions include halogens (F, Cl, Br) and alkyl groups (methyl, trifluoromethyl) at various positions on the rings. acs.orgresearchgate.net For example, halogen substitution on the diphenyl rings has been shown to yield amide analogues with improved binding affinity for the dopamine transporter (DAT). acs.orgresearchgate.net

Amine/Amide Moiety Modifications: As discussed previously, the terminal nitrogen provides a convenient handle for structural diversification. In the thioacetamide series, a wide array of primary amines can be used in the amide bond formation step to introduce different substituents. acs.orgnih.gov In the ethanamine series, piperazine-containing groups have been introduced, leading to analogues with high DAT affinity. nih.gov These modifications explore how size, shape, and functionality at this position influence the molecule's interaction with its biological targets. acs.org

| Compound Class | Core Structure | Modification Example | Reference |

|---|---|---|---|

| Sulfinylacetamide | 2-[(Diphenylmethyl)sulfinyl]acetamide | Modafinil (unsubstituted) | acs.orgwikipedia.org |

| Substituted Sulfinylacetamide | 2-{[Bis(4-fluorophenyl)methyl]sulfinyl}acetamide | 4,4'-Difluoro substitution on diphenyl rings | acs.orgresearchgate.net |

| Sulfenylethanamine | 2-(Benzhydrylthio)ethyl-piperazine | Piperazine functionalization on amine | nih.gov |

| Sulfinylethanamine | 2-(Benzhydrylsulfinyl)ethyl-piperazine | Oxidation of piperazine-functionalized thioether | nih.gov |

Molecular Interactions and Mechanistic Studies in in Vitro Systems

Investigation of Ligand-Receptor Binding Interactions

Research into the binding of 2-(benzhydrylthio)ethanamine to monoamine transporters (MATs) has revealed a distinct profile of affinities for the dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters. These transporters are critical for regulating the concentration of their respective neurotransmitters in the synaptic cleft, and compounds that bind to them can significantly modulate neuronal signaling.

Dopamine Transporter (DAT) Binding Profiles

Studies have characterized the binding affinity of this compound for the dopamine transporter (DAT). In comparative analyses with a series of related thioacetamide (B46855) and sulfinylethanamine analogues, this compound, also referred to as compound 4a in some literature, demonstrated a specific binding affinity for DAT. acs.orgacs.org The binding affinity is typically reported as the inhibition constant (Ki), which represents the concentration of the compound required to inhibit 50% of radioligand binding to the transporter. One study reported a Ki value of approximately 13,600 nM for the interaction of this compound with DAT. acs.orgnih.gov This indicates a lower affinity for DAT compared to some of its structural analogues. acs.org For instance, the reduction of the S=O group in related sulfinylacetamide compounds to the thioether present in this compound was found to decrease DAT binding affinity by about five-fold. acs.org

Table 1: DAT Binding Affinity of this compound and Related Analogues

| Compound | DAT Ki (nM) |

|---|---|

| This compound (4a) | 13600 |

| Modafinil (B37608) ((±)-1) | 2600 |

| Analogue 6a | 430 |

Data sourced from Okunola-Bakare et al. (2014). acs.org

Serotonin Transporter (SERT) Binding Profiles

The interaction of this compound with the serotonin transporter (SERT) has also been investigated. In contrast to its affinity for DAT, the compound shows a comparatively improved affinity for SERT. acs.orgnih.gov The Ki value for this compound at SERT has been reported to be approximately 2,820 nM. acs.org This suggests a higher affinity for SERT relative to DAT. The structural modification of reducing a sulfoxide (B87167) to a thioether, as in the case of this compound, was noted to enhance its binding affinity for SERT. acs.orgresearchgate.net This differential binding highlights a degree of selectivity in its interaction with monoamine transporters.

Table 2: SERT Binding Affinity of this compound and Related Analogues

| Compound | SERT Ki (nM) |

|---|---|

| This compound (4a) | 2820 |

| Modafinil ((±)-1) | >10000 |

| Analogue 6a | 1640 |

Data sourced from Okunola-Bakare et al. (2014). acs.org

Norepinephrine Transporter (NET) Binding Profiles

The binding profile of this compound extends to the norepinephrine transporter (NET). Research has determined its affinity for NET, providing a more complete picture of its interaction with the major monoamine transporters. The reported Ki value for the binding of this compound to NET is approximately 8,990 nM. acs.org This affinity is weaker than its affinity for SERT but stronger than its affinity for DAT. The removal of the amide carbonyl group in related structures to yield primary or secondary amines, such as this compound, has been shown to generally improve binding affinities at all three monoamine transporters. acs.org

Table 3: NET Binding Affinity of this compound and Related Analogues

| Compound | NET Ki (nM) |

|---|---|

| This compound (4a) | 8990 |

| Modafinil ((±)-1) | 8500 |

| Analogue 6a | 290 |

Data sourced from Okunola-Bakare et al. (2014). acs.org

Enzyme Modulation and Inhibition Mechanisms

Currently, there is a lack of specific published research investigating the direct modulatory or inhibitory effects of this compound on specific enzyme systems beyond its interaction with monoamine transporters. While its structural similarity to compounds that interact with various enzymes might suggest potential activity, dedicated studies on its profile as an enzyme modulator or inhibitor are not available in the public domain.

Allosteric Modulation and Conformational Dynamics

There is no specific information available in the scientific literature regarding the allosteric modulation properties or the specific conformational dynamics induced by the binding of this compound to its target receptors. While the broader class of monoamine transporter inhibitors can involve allosteric mechanisms and induce specific receptor conformations, detailed studies elucidating these aspects for this compound have not been reported.

Structure Activity Relationship Sar Studies of 2 Benzhydrylthio Ethanamine Analogues

Impact of Diphenyl Ring Substitutions

The substitution patterns on the two phenyl rings of the benzhydryl moiety significantly alter the binding characteristics of 2-(Benzhydrylthio)ethanamine analogues at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

Halogenation Effects on Transporter Binding Selectivity.acs.orgacs.org

The introduction of halogen atoms at various positions on the diphenyl rings has been a key strategy in modulating the potency and selectivity of these compounds. acs.org For thioacetamide (B46855) analogues, which share the same benzhydrylthio core, halogen substitution at the para-position of the diphenyl rings generally leads to an increase in binding affinity for the dopamine transporter (DAT). acs.orgresearchgate.net The observed trend for DAT binding affinity is often Bromine ≥ Chlorine > Fluorine ≥ Hydrogen. acs.orgresearchgate.net This suggests that larger, more polarizable halogens may engage in favorable interactions, such as halogen bonds, with residues within the DAT binding site. acs.org A similar trend is also observed for substitutions at the meta-positions. acs.orgresearchgate.net

Conversely, for the this compound series (the amine analogues), para-halogenation tends to enhance binding affinity at the serotonin transporter (SERT) more significantly than at DAT. acs.orgacs.org This differential effect highlights the subtle yet crucial differences in the topographies of the DAT and SERT binding sites. acs.org Molecular docking studies and experiments with transporter mutants have suggested that interactions with specific transmembrane domains, such as TM10, play a role in this observed selectivity. acs.orgacs.org For instance, certain halogenated amide analogues exhibit improved DAT affinity and strong selectivity over SERT. acs.org

Table 1: Effect of Diphenyl Ring Halogenation on Transporter Binding Affinity (Ki, nM)

| Compound ID | Substitution | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT:DAT Selectivity | NET:DAT Selectivity |

|---|---|---|---|---|---|---|

| 6a | Unsubstituted | 142 | >10000 | >10000 | >70 | >70 |

| 6b | 4,4'-difluoro | 185 | 3440 | 5630 | 18.6 | 30.4 |

| 6c | 4,4'-dichloro | 114 | 2290 | 4680 | 20.1 | 41.1 |

| 7b | 4,4'-dichloro (sulfinyl) | 4700 | >10000 | >10000 | >2.1 | >2.1 |

Data derived from studies on this compound and its sulfinyl analogues. acs.org

Alkyl and Trifluoromethyl Substituent Effects.acs.orgacs.org

The introduction of alkyl groups, such as methyl, and electron-withdrawing groups like trifluoromethyl (CF3) on the diphenyl rings also modulates transporter affinity and selectivity. acs.orgacs.org For instance, in a series of related thioacetamide analogues, a 4,4'-dimethyl substitution was found to decrease DAT affinity approximately five-fold without significantly altering DAT selectivity. researchgate.net

The effects of trifluoromethyl substitution have also been explored, contributing to a broader understanding of how electronic properties of the benzhydryl moiety influence ligand-transporter interactions. acs.orgacs.org These substitutions can alter the electrostatic potential of the molecule and its ability to form key interactions within the binding pocket of the transporters.

Influence of Terminal Amine/Amide Nitrogen Substitutions

Modifications at the terminal nitrogen of the ethanamine side chain are pivotal in defining the pharmacological profile of these analogues.

Alkyl Group Size and Conformation.acs.org

For the this compound series with unsubstituted diphenyl rings, there is a general trend where increasing the bulk of the alkyl substituent on the terminal amine nitrogen leads to an increase in DAT affinity. acs.org This is in stark contrast to the corresponding thioacetamide series, where larger N-substituents tend to decrease DAT affinity. researchgate.net This suggests that the conformation adopted by the more flexible ethanamine side chain allows for larger substituents to access a favorable binding pocket in DAT that is not as accessible in the more rigid amide analogues.

For example, N-substituted derivatives like the cyclopropylmethyl and n-butyl analogues (6d and 6e respectively) have demonstrated high affinity and selectivity for DAT. acs.org

Table 2: Effect of Terminal Amine Alkyl Substitution on Transporter Binding Affinity (Ki, nM)

| Compound ID | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT:DAT Selectivity | NET:DAT Selectivity |

|---|---|---|---|---|---|---|

| 6a | H | 142 | >10000 | >10000 | >70.4 | >70.4 |

| 6d | Cyclopropylmethyl | 323 | 7410 | >10000 | 22.9 | >31.0 |

| 6e | n-Butyl | 260 | 4710 | 9500 | 18.1 | 36.5 |

| 6f | 3-Phenylpropyl | 165 | 450 | 1340 | 2.7 | 8.1 |

Data derived from studies on N-substituted this compound analogues. acs.org

Amine versus Amide Functional Group Variations.acs.orgacs.org

A fundamental and impactful modification is the reduction of the terminal amide of related compounds like modafinil (B37608) to the primary amine, yielding the this compound scaffold. acs.org This single chemical transformation generally results in a significant improvement in binding affinities at all three monoamine transporters (DAT, SERT, and NET). acs.org The primary amine analogues often exhibit nanomolar binding affinities at DAT, a substantial increase compared to the micromolar affinities of their amide counterparts. acs.org

This enhancement is likely due to a combination of factors. The protonated amine can form a crucial salt bridge with acidic residues, such as a key aspartate residue in the DAT binding site, an interaction that is not possible for the neutral amide. Furthermore, the increased conformational flexibility of the ethanamine chain compared to the more rigid acetamide (B32628) structure may allow for a more optimal binding pose. acs.org The improved aqueous solubility of the amine salts over the parent amides is also an advantageous property. acs.org

Stereochemical Considerations and Enantiomeric Effects.acs.orgacs.org

The benzhydryl carbon atom in this compound is a chiral center, meaning the compound exists as a pair of enantiomers (R and S forms). acs.org It is well-established in pharmacology that enantiomers can exhibit different biological activities due to the stereoselective nature of their protein targets. researchgate.netnih.gov

In the context of analogues like modafinil, the R- and S-enantiomers have been shown to interact differently with DAT. acs.org Studies have reported an enantioselectivity of approximately 3-fold at DAT for the enantiomers of some analogues. acs.orgacs.org This indicates that the spatial arrangement of the two phenyl rings relative to the rest of the molecule is a determinant for binding affinity. One enantiomer typically fits more favorably into the chiral binding pocket of the transporter than the other, leading to a difference in potency. researchgate.net Therefore, the development of single-enantiomer drugs is often pursued to optimize therapeutic effects and reduce potential off-target interactions. nih.gov

Compound Names Table

| Abbreviation/Code | Full Chemical Name |

| This compound | 2-[(Diphenylmethyl)sulfanyl]ethan-1-amine |

| Modafinil | 2-[(Diphenylmethyl)sulfinyl]acetamide |

| 6a | This compound |

| 6b | 2-((Bis(4-fluorophenyl)methyl)thio)ethanamine |

| 6c | 2-((Bis(4-chlorophenyl)methyl)thio)ethanamine |

| 6d | 2-(Benzhydrylthio)-N-(cyclopropylmethyl)ethan-1-amine |

| 6e | N-(2-(Benzhydrylthio)ethyl)butan-1-amine |

| 6f | N-(2-(Benzhydrylthio)ethyl)-3-phenylpropan-1-amine |

| 7b | 2-((Bis(4-chlorophenyl)methyl)sulfinyl)ethanamine |

| DAT | Dopamine Transporter |

| SERT | Serotonin Transporter |

| NET | Norepinephrine Transporter |

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental in computational chemistry for predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given system, providing detailed information about its electronic configuration and energy.

The electronic structure of a molecule dictates its stability, reactivity, and physical properties. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure of molecules like 2-(Benzhydrylthio)ethanamine and its analogues. aps.org Such calculations determine properties like total energy, chemical potential, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the kinetic stability of a molecule. researchgate.net While specific QM studies detailing the electronic structure of this compound are not extensively published, research on analogous compounds demonstrates that these calculations are crucial for understanding molecular behavior and guiding the synthesis of new derivatives. researchgate.net For instance, in related sulfoxide (B87167) compounds, QM calculations have been used to understand rotational barriers around specific bonds. researchgate.net

Molecular Electrostatic Potential (MEP) is a real physical property that provides a visual representation of the charge distribution around a molecule. ias.ac.in It is calculated from the electronic density and is a valuable tool for predicting how a molecule will interact with other entities, such as biological receptors or chemical reagents. researchgate.netias.ac.in The MEP map uses a color scale to denote different electrostatic potential values on the molecule's surface. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green usually represents areas of neutral potential. This three-dimensional map helps identify reactive sites for hydrogen bonding and other non-covalent interactions. researchgate.netresearchgate.net For this compound, an MEP analysis would likely highlight the electron-rich regions around the nitrogen atom of the ethanamine group and the sulfur atom, identifying them as potential sites for interaction with biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. It is instrumental in drug discovery for understanding binding mechanisms and for virtual screening of compound libraries.

The precise three-dimensional structures of many human membrane transporter proteins, including the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), have not been fully resolved experimentally. nih.govuit.no To overcome this limitation, computational biologists employ homology modeling, a technique used to generate a structural model of a target protein based on the known atomic-resolution structure of a homologous protein (a "template"). nih.govuit.no For monoamine transporters like DAT and SERT, the crystal structure of the Leishmania tarentolae glutamate (B1630785) transporter (LeuT) has served as a widely used template due to structural similarities. google.com This process involves aligning the amino acid sequence of the target protein (e.g., DAT) with the template (LeuT), building the 3D model, and then refining and validating it. uit.no Such homology models of DAT and SERT have been successfully used in docking studies to investigate the binding of this compound analogues. acs.orgresearchgate.netacs.org

Molecular docking studies utilizing homology models of DAT and SERT have provided significant insights into the binding interactions of this compound and its derivatives. acs.orgresearchgate.net These simulations have been crucial in identifying key amino acid residues within the S1 binding sites of these transporters that contribute to binding affinity and selectivity. acs.orgacs.org A pivotal finding from these studies is the role of Transmembrane Helix 10 (TM10). acs.orgresearchgate.net Specific residues within this helix appear to be critical in differentiating between ligand binding at DAT versus SERT. acs.org For example, mutations at position A480 in DAT and the corresponding T497 in SERT have been shown to alter the binding affinity of ligands, highlighting the importance of this region in TM10 for molecular recognition and selectivity. acs.orgresearchgate.netacs.org

Table 1: Key Amino Acid Residues in Transporter Binding Sites Identified via Molecular Modeling

| Transporter | Key Residue | Location | Significance in Ligand Binding | Reference |

| DAT | Alanine 480 (A480) | Transmembrane Helix 10 (TM10) | Contributes to the DAT vs. SERT selectivity of ligands. | acs.org |

| SERT | Threonine 497 (T497) | Transmembrane Helix 10 (TM10) | Divergent residue compared to DAT that influences selectivity. | acs.org |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) is a powerful computer simulation method for analyzing the physical movements of atoms and molecules over time. wikipedia.org By numerically solving Newton's equations of motion, MD simulations provide a dynamic view of the conformational changes and flexibility of molecules and their complexes. wikipedia.org In the context of drug-receptor interactions, MD simulations are used to assess the stability of a ligand within a binding pocket and to explore the conformational landscape of the protein-ligand system. mdpi.com

For systems involving homology-modeled proteins, MD simulations are often performed to equilibrate the protein structure in a simulated physiological environment (e.g., a water box with ions) before performing docking studies. google.com This ensures the model is in a stable and realistic conformational state. Following docking, MD simulations can be run on the ligand-protein complex to analyze the stability of the predicted binding pose and to observe the dynamic interactions between the ligand and key residues over time. The results can be analyzed to generate free energy landscapes, which reveal the different conformational states of the system and their relative stabilities. nih.gov While specific MD simulation studies focused exclusively on this compound were not identified, this technique is a standard and essential tool for validating docking poses and understanding the dynamic nature of its interactions with transporter proteins. wikipedia.orgnih.gov

Mechanistic Pathway Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. rsc.org It is a widely used tool for elucidating reaction mechanisms by calculating the potential energy surface of a reaction, which helps in identifying transition states, intermediates, and the associated energy barriers. nih.gov

A typical DFT study of a reaction mechanism involves:

Geometry Optimization: Calculating the lowest energy structure for reactants, products, and any intermediates.

Transition State Search: Locating the highest energy point along the reaction coordinate, known as the transition state. The structure of the transition state provides crucial information about the bond-breaking and bond-forming processes.

Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants, products, and intermediates have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Calculation: Determining the relative energies of all species along the reaction pathway to map out the complete energy profile of the reaction. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

For a molecule like this compound, DFT could be employed to study various potential reaction pathways. For instance, in its synthesis via the S-alkylation of 2-aminoethanethiol with a benzhydryl halide, DFT could model the nucleophilic substitution reaction, clarifying whether it proceeds via an SN1 or SN2 mechanism. This would involve calculating the energies of the reactants, the potential carbocation intermediate (in an SN1 pathway), the transition state for the concerted backside attack (in an SN2 pathway), and the final product.

Despite the utility of this approach, a thorough review of publicly available scientific literature reveals a notable absence of specific studies that have employed Density Functional Theory to elucidate the mechanistic pathways of this compound. While DFT has been extensively used to study the mechanisms of related thioetherification reactions and the behavior of other benzhydryl compounds, dedicated computational investigations into the reaction mechanisms of this compound itself have not been reported. chemrevlett.com Such studies would be valuable for a deeper understanding of its reactivity and could guide future synthetic and application-oriented research.

Below is a hypothetical data table illustrating the kind of results a DFT study might generate for a proposed reaction, such as the synthesis of this compound. Note: This data is purely illustrative and not based on actual published research.

Hypothetical DFT-Calculated Energies for a Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 2-aminoethanethiol + Benzhydryl Chloride | 0.0 |

| Transition State | SN2 Transition State | +22.5 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-aminoethanethiol |

Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can deduce the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) Applications in Structural Elucidation

Proton NMR is instrumental in identifying the number and type of hydrogen atoms in a molecule and their neighboring environments. For 2-(Benzhydrylthio)ethanamine, the ¹H NMR spectrum provides a distinct fingerprint of its structure. rsc.org Experimental data obtained in a deuterated chloroform (B151607) (CDCl₃) solvent reveals several key signals. rsc.org

The spectrum shows a complex multiplet between δ 7.18 and 7.47 ppm, which integrates to ten hydrogen atoms, corresponding to the protons on the two phenyl rings of the benzhydryl group. rsc.org A sharp singlet appears at δ 5.16 ppm, representing the single methine proton (S-CH). rsc.org Further downfield, two triplets are observed at δ 2.81 ppm and δ 2.51 ppm, each integrating to two protons. rsc.org These signals correspond to the two adjacent methylene (B1212753) groups (-CH₂-CH₂-) of the ethanamine chain. rsc.org A broad singlet at δ 1.64 ppm, integrating to two protons, is characteristic of the primary amine (-NH₂) protons. rsc.org The specific chemical shifts and splitting patterns confirm the molecular structure. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.47–7.18 | Multiplet | - | 10H | Aromatic protons (Ar-H) |

| 5.16 | Singlet | - | 1H | Methine proton (S-CH) |

| 2.81 | Triplet | 6.3 | 2H | Methylene protons (CH₂-N) |

| 2.51 | Triplet | 6.3 | 2H | Methylene protons (S-CH₂) |

| 1.64 | Broad Singlet | - | 2H | Amine protons (NH₂) |

Source: Data derived from research findings. rsc.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

While ¹H NMR elucidates the proton framework, ¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, providing information on the number of different carbon environments and their nature (aliphatic, aromatic, etc.). acs.orgmdpi.com

While specific experimental ¹³C NMR data for this compound is not detailed in the available literature, the expected chemical shifts can be predicted based on its structure and data from closely related analogues. rsc.orgacs.org The spectrum would feature signals in the aromatic region (approximately δ 127–142 ppm) for the carbons of the two phenyl rings. A signal corresponding to the tertiary methine carbon (S-CH) would be expected around δ 54 ppm. rsc.org The two aliphatic methylene carbons of the ethanamine chain would appear further upfield, typically in the δ 30–50 ppm range. rsc.org This analysis confirms the carbon backbone of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ) ppm |

|---|---|

| Aromatic (Quaternary) | 140 - 142 |

| Aromatic (CH) | 127 - 130 |

| Methine (S-CH) | 50 - 55 |

| Methylene (CH₂-N) | 40 - 48 |

| Methylene (S-CH₂) | 30 - 35 |

Note: These are predicted ranges based on general principles and data from analogous compounds. rsc.orgacs.org

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is particularly useful for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. rsc.org For this compound, with the molecular formula C₁₅H₁₇NS, the calculated exact mass is 243.10817072 Da. nih.gov In HRMS analysis, typically using techniques like Electrospray Ionization (ESI), the molecule is often observed as its protonated form, [M+H]⁺. rsc.org The expected m/z value for the [M+H]⁺ ion of this compound would be approximately 244.11599. The ability to find an experimental mass that matches this calculated value to within a few parts per million provides definitive confirmation of the molecular formula. rsc.org

Table 3: Molecular Formula and Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇NS |

| Calculated Exact Mass | 243.10817072 Da |

| Expected [M+H]⁺ Ion (Calculated) | 244.11599 m/z |

Source: Data derived from PubChem and general principles. rsc.orgnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. sintef.comnih.gov Each functional group absorbs infrared radiation at a characteristic wavenumber (cm⁻¹), producing a unique spectral fingerprint. thermofisher.com

An FTIR spectrum of this compound would be expected to display several key absorption bands confirming its structure. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300–3500 cm⁻¹ region. researchgate.net The C-H stretching from the aromatic rings is observed above 3000 cm⁻¹, while the aliphatic C-H stretching from the methylene and methine groups appears just below 3000 cm⁻¹. rsc.org Bending vibrations for the aromatic C=C bonds are found in the 1450–1600 cm⁻¹ region. rsc.org Additionally, a weak absorption corresponding to the C-S stretch can be expected in the 600–800 cm⁻¹ range. rsc.org

Table 4: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Stretch | 3300 - 3500 (two bands) |

| Primary Amine (N-H) | Bend | 1590 - 1650 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 (2850 - 2960) |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Thioether (C-S) | Stretch | 600 - 800 (weak) |

Note: These are predicted absorption ranges based on established FTIR correlation tables. rsc.orgresearchgate.net

Applications in Catalysis and Materials Science

Ligand Design for Transition Metal Catalysis

The design of ligands is a cornerstone of modern transition metal catalysis, enabling control over the reactivity and selectivity of metal centers. The bifunctional nature of 2-(Benzhydrylthio)ethanamine, with its soft sulfur donor and hard nitrogen donor, makes it a candidate for chelation to transition metals.

Currently, there is no publicly available scientific literature detailing the use of this compound in the development of Copper(II) coordination polymers. The synthesis and characterization of coordination polymers often involve bifunctional organic ligands to bridge metal centers, creating extended one-, two-, or three-dimensional structures. While the structural motifs of this compound could theoretically lend themselves to such applications, experimental evidence of this is not present in the reviewed literature.

A comprehensive review of scientific databases reveals no specific studies employing this compound or its metal complexes as catalysts for the aerobic oxidation of biomass-derived alcohols. This field is of significant interest for sustainable chemistry, with research focusing on the development of efficient and selective catalysts for converting renewable resources into valuable chemicals. Although transition metal complexes with nitrogen and sulfur-containing ligands are known to catalyze oxidation reactions, the application of this compound in this specific context has not been reported.

Role in Chiral Catalysis Research

The potential for this compound to be utilized in chiral catalysis would necessitate its resolution into individual enantiomers or its incorporation into a chiral scaffold. The benzhydryl group itself is prochiral. While the broader field of chiral amine synthesis and their application in asymmetric catalysis is extensive, there are no specific research findings that describe the use of enantiomerically pure this compound as a chiral ligand or catalyst in the scientific literature.

Potential as a Precursor in Novel Material Synthesis

The application of this compound as a precursor in the synthesis of novel materials is not documented in the current body of scientific literature. Such an application might involve its use as a building block for polymers or as a modifying agent for surfaces, but these possibilities remain hypothetical without experimental validation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Benzhydrylthio)ethanamine, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between benzhydrylthiol and 2-bromoethylamine or its derivatives. Catalysts such as triethylamine or palladium-based systems (e.g., Pd/C) may enhance reaction efficiency. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) critically affect yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the amine product . Yield optimization requires careful control of stoichiometry, exclusion of moisture, and inert atmosphere conditions to prevent oxidation of the thioether group .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify benzhydryl protons (δ 7.2–7.4 ppm) and ethanamine resonances (δ 2.6–3.1 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₇NS: calc. 244.116, observed 244.115). X-ray crystallography resolves stereochemistry and packing interactions, particularly when crystallized from ethanol/water mixtures. FT-IR confirms the thioether (C-S stretch ~680 cm⁻¹) and primary amine (N-H stretch ~3350 cm⁻¹) functionalities .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer : The compound is stable in neutral or slightly acidic conditions (pH 4–7) but degrades in strongly alkaline media due to nucleophilic attack on the thioether group. Thermal stability studies (TGA/DSC) show decomposition above 150°C. Long-term storage recommendations include amber vials under nitrogen at –20°C to prevent photolytic or oxidative degradation. Hydrochloride salt formation (e.g., using HCl/Et₂O) improves aqueous stability and solubility for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

- Methodological Answer : Systematic substitution of the benzhydryl group (e.g., fluorination at para positions) or ethanamine chain elongation can modulate lipophilicity and target binding. Comparative assays using analogs (e.g., 2-(4-fluoro-benzhydrylthio)ethanamine) reveal electronic effects on receptor affinity. Docking simulations (AutoDock Vina) and molecular dynamics (GROMACS) predict interactions with targets like GPCRs or enzymes, validated via SPR or ITC binding assays .

Q. What role do computational methods like DFT play in predicting the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron density distributions, identifying nucleophilic sites (e.g., sulfur lone pairs) and HOMO-LUMO gaps (~4.5 eV). These models predict regioselectivity in reactions like alkylation or oxidation. Solvent effects (PCM model) and transition-state analysis (NEB method) refine reaction pathways, aligning with experimental kinetics data .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, compound solubility). Meta-analysis using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., cytotoxicity + target-specific ELISA) clarifies bioactivity. Statistical tools (ANOVA, Tukey’s HSD) identify outliers, while QSAR models correlate structural descriptors (logP, polar surface area) with activity trends .

Q. What experimental designs are optimal for probing the mechanism of action of this compound in neurological systems?

- Methodological Answer : Knockout models (CRISPR/Cas9) or siRNA silencing of candidate receptors (e.g., 5-HT₆) isolate target pathways. Microdialysis in vivo measures neurotransmitter levels (e.g., dopamine, serotonin) post-administration. Patch-clamp electrophysiology evaluates ion channel modulation. Dose-response curves (EC₅₀/IC₅₀) and Schild analysis quantify antagonist effects. Multi-omics (transcriptomics + metabolomics) identifies downstream signaling networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.